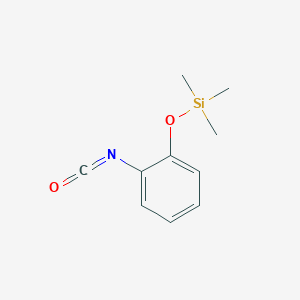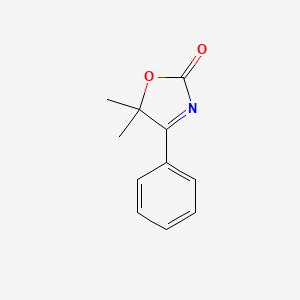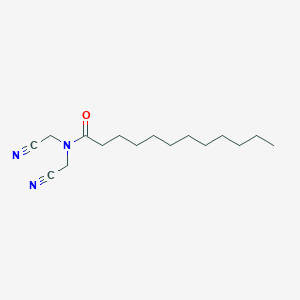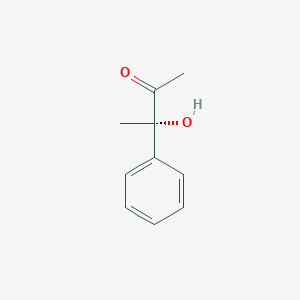
3-Formylrifamycin SV O-(2-propynyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylrifamycin SV O-(2-propynyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of rifamycin to form this compound aims to enhance its pharmacological properties and broaden its application in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-propynyl)oxime typically involves the modification of 3-Formylrifamycin SV. The process begins with the formation of 3-Formylrifamycin SV, which is then reacted with propargylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and better product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylrifamycin SV O-(2-propynyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with modified pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-Formylrifamycin SV O-(2-propynyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial RNA synthesis.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products
Wirkmechanismus
The mechanism of action of 3-Formylrifamycin SV O-(2-propynyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifampicin
- Rifapentine
Uniqueness
3-Formylrifamycin SV O-(2-propynyl)oxime is unique due to its modified structure, which enhances its antibacterial properties and broadens its application. Compared to other rifamycin derivatives, it has shown improved efficacy against resistant bacterial strains and better pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
41776-64-1 |
|---|---|
Molekularformel |
C41H50N2O13 |
Molekulargewicht |
778.8 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
InChI-Schlüssel |
LKFNRYSRXFJAGZ-CFQHGCHSSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
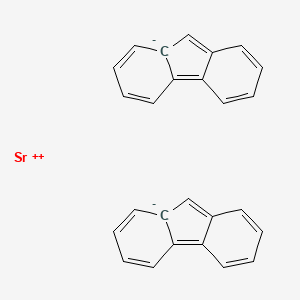
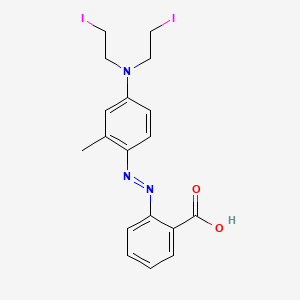
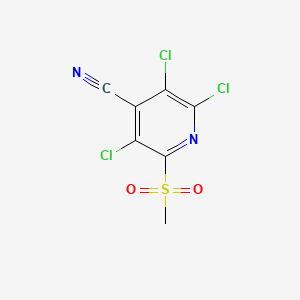

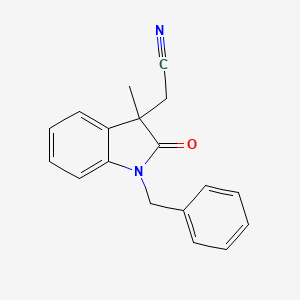

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
